molecular formula C10H11N3O B2752536 N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide CAS No. 2097893-36-0

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide

Cat. No.: B2752536
CAS No.: 2097893-36-0
M. Wt: 189.218
InChI Key: WFRQCHASSJTZDD-UHFFFAOYSA-N
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Description

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide is a chemical compound of interest in scientific research, particularly as a synthetic intermediate. The 4,6-dimethylpyrimidin-2-yl group is a recognized structural motif in the development of bioactive molecules . This core structure is found in various applications, including fungicidal agents such as pyrimethanil, which is effective against gray mold on crops like grapes and strawberries . Furthermore, the 4,6-dimethylpyrimidin-2-ylamine subunit is a key building block in the synthesis of sulfonylurea herbicides and other agrochemicals . Researchers also utilize similar scaffolds to create novel heterocyclic compounds, such as bipyrazol derivatives, for screening against microbial pathogens . The propiolamide functional group introduces an alkyne moiety, which can be leveraged in further chemical transformations, including cycloaddition reactions, to generate more complex molecular architectures for pharmacological or material science investigations. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)methyl]prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-4-10(14)11-6-9-12-7(2)5-8(3)13-9/h1,5H,6H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQCHASSJTZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name (Reference) Core Structure Key Functional Groups Notable Substituents
N-((4,6-Dimethylpyrimidin-2-yl)methyl)propiolamide Pyrimidine ring 4,6-Dimethylpyrimidinyl, propiolamide (HC≡C–CONH–) Methyl groups at pyrimidine 4,6-positions; alkyne in propiolamide
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Diphenylhexane backbone 2,6-Dimethylphenoxy, acetamido (CH3CO–NH–), tetrahydro-pyrimidinone Complex stereochemistry (R/S configurations); hydroxyl and diphenyl groups
(S)-N-[(2R,4R,5S)-... (Compound n) Diphenylhexane backbone Similar to Compound m, with stereochemical variations Varied stereochemistry impacts conformational flexibility and binding affinity
(S)-N-[(2R,4S,5S)-... (Compound o) Diphenylhexane backbone Stereochemical differences in hydroxy and acetamido positions Altered spatial arrangement may influence solubility and target interaction

Key Differences and Implications

Backbone Complexity :

  • The target compound features a simple pyrimidine scaffold, whereas the Pharmacopeial Forum analogs (m, n, o) incorporate a diphenylhexane backbone. The latter’s extended structure likely enhances hydrophobicity and may improve membrane permeability but could reduce synthetic accessibility .

Functional Group Reactivity: The propiolamide group in the target compound offers alkyne-based reactivity, absent in the acetamido (CH3CO–NH–) or tetrahydro-pyrimidinone groups of the analogs. This difference may position the target for applications in bioconjugation or polymer chemistry.

Stereochemical Complexity: Compounds m, n, and o exhibit multiple stereocenters, which are critical for their biological activity (e.g., enzyme inhibition).

Hydrogen-Bonding Potential: The hydroxyl group in the Pharmacopeial Forum compounds enhances hydrogen-bond donor capacity, whereas the target compound’s propiolamide acts primarily as an acceptor. This distinction could influence solubility and intermolecular interactions.

Hypothetical Property Comparison

Property This compound Pharmacopeial Forum Analogs (m, n, o)
Molecular Weight ~235 g/mol (estimated) ~650–700 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~4.0–5.0 (high lipophilicity)
Synthetic Accessibility High (simple scaffold) Low (multiple stereocenters, complex steps)
Potential Applications Click chemistry, small-molecule inhibitors Targeted therapeutics (e.g., protease inhibitors)

Biological Activity

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide is a compound that falls within the category of pyrimidine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological properties. The compound can be synthesized through the reaction of 4,6-dimethyl-2-(methylaminomethyl)pyrimidine with propiolic acid or its derivatives under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Studies have demonstrated that the compound can inhibit the growth of fungi by disrupting their cell membrane integrity.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger128 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors involved in critical metabolic pathways, leading to altered activity and subsequent biological effects. For instance, it may inhibit key enzymes in the biosynthesis of nucleic acids or proteins in microbial cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted on various bacterial strains, this compound was tested for its antibacterial efficacy. The results indicated that the compound exhibited a dose-dependent response against Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Antifungal Activity Assessment

Another investigation assessed the antifungal properties of the compound against Candida albicans and Aspergillus niger. The study utilized a microdilution method to determine MIC values. The findings revealed that this compound significantly inhibited fungal growth at concentrations comparable to standard antifungal agents.

Q & A

Basic: What synthetic strategies are recommended for preparing N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the 4,6-dimethylpyrimidine core. For analogous compounds, nucleophilic substitution or condensation reactions are common. For example:

  • Step 1 : Introduce a methylaminomethyl group to the pyrimidine ring via reductive amination or alkylation .
  • Step 2 : Couple the propiolamide moiety using carbodiimide-based coupling agents (e.g., HATU) under inert conditions to avoid side reactions .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) to balance yield and purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the propiolamide linkage and pyrimidine substitution pattern. Key signals include the acetylene proton (~2.5–3.5 ppm) and pyrimidine methyl groups (~2.1–2.3 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and assess purity (>95%) .
  • FT-IR : Validate functional groups (e.g., C≡C stretch at ~2100–2260 cm1^{-1}) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Crystallization : Grow single crystals via vapor diffusion using solvents like ethanol/dichloromethane. Ensure slow evaporation to avoid defects .
  • Data Collection : Use a synchrotron source for high-resolution data. SHELX programs (e.g., SHELXL) are standard for structure refinement, particularly for small molecules with π-π stacking or hydrogen-bonding networks .
  • Analysis : Compare experimental bond lengths/angles with DFT calculations to identify deviations (e.g., propiolamide linearity vs. torsional strain) .

Advanced: How can researchers address contradictory bioactivity data across different assays?

  • Assay Design : Standardize conditions (e.g., pH, temperature) and validate cell lines for consistency. For antimicrobial studies, use CLSI guidelines .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based) to confirm target engagement. Cross-validate with SPR or ITC for binding affinity .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers .

Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use QSAR models in software like Schrödinger or MOE to estimate logP, solubility, and CYP450 interactions. Validate with experimental logD (pH 7.4) measurements .
  • Docking Simulations : Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina. Focus on the pyrimidine and propiolamide moieties for hydrogen-bonding interactions .

Advanced: How does structural modification of the pyrimidine ring influence biological activity?

  • SAR Studies : Compare analogs with varying substituents (e.g., 2-methyl vs. 4-methyl groups). For example, 4,6-dimethylpyrimidine derivatives show enhanced metabolic stability over mono-substituted analogs .
  • Electron Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) to the pyrimidine ring to modulate reactivity in electrophilic environments .

Advanced: What strategies mitigate instability of the propiolamide group during storage?

  • Storage Conditions : Store lyophilized samples at -80°C under argon. Avoid exposure to light or moisture, which accelerates hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to protect the acetylene moiety .

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